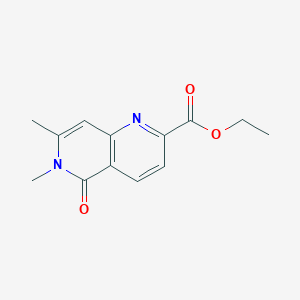

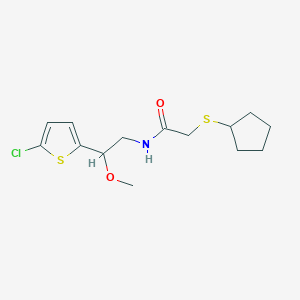

Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

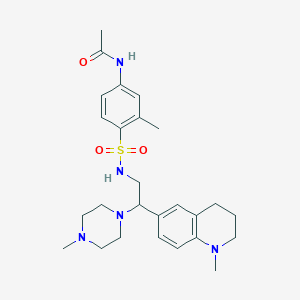

1,6-Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Molecular Structure Analysis

In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

1,5-Naphthyridines, a related compound, have been shown to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines exhibit promising anticancer activity. Researchers have correlated their structure–activity relationship (SAR) with molecular modeling studies to understand their effects on different cancer cell lines. These compounds have shown potential as cytotoxic agents, inhibiting tumor growth and metastasis. Their unique chemical scaffold makes them attractive candidates for drug development in oncology .

Anti-HIV Activity

EN300-7543561 and related 1,6-naphthyridines have demonstrated anti-human immunodeficiency virus (HIV) properties. These compounds interfere with viral replication and inhibit key enzymes involved in the HIV life cycle. Their mechanism of action makes them valuable in the search for new antiretroviral therapies .

Anti-Microbial Effects

1,6-Naphthyridines possess antimicrobial activity against bacteria, fungi, and parasites. They disrupt essential cellular processes, making them potential candidates for novel antibiotics. Researchers continue to explore their efficacy against drug-resistant pathogens .

Analgesic Properties

Some 1,6-naphthyridines exhibit analgesic effects. These compounds modulate pain pathways, making them interesting targets for pain management and relief .

Anti-Inflammatory Activity

EN300-7543561 and its analogs have anti-inflammatory properties. They suppress pro-inflammatory cytokines and enzymes, suggesting their potential in treating inflammatory diseases such as arthritis and autoimmune disorders .

Antioxidant Capacity

1,6-Naphthyridines act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Their role in preventing age-related diseases and promoting overall health is an active area of research .

Diagnostic Applications

Beyond therapeutic uses, 1,6-naphthyridines find applications in diagnostics. Their fluorescent properties make them valuable tools for detecting biomolecules and studying cellular processes .

Industrial and Photophysical Applications

These compounds also have industrial applications, including in the synthesis of other chemicals. Additionally, their photophysical properties make them useful in optoelectronic devices and sensors .

Mechanism of Action

properties

IUPAC Name |

ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-4-18-13(17)10-6-5-9-11(14-10)7-8(2)15(3)12(9)16/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVDCVHDLGQRFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C1)C(=O)N(C(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane](/img/structure/B2810279.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2810283.png)

![1-allyl-3-(tert-butyl)-7-ethyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2810284.png)

![4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2810286.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate](/img/structure/B2810287.png)

![N-[(6-Pyrrolidin-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2810297.png)